molecular formula C23H22N4O5 B2503570 N-(2-methoxyquinolin-8-yl)-5-(3,4,5-trimethoxyphenyl)pyrazolidine-3-carboxamide CAS No. 1319149-17-1

N-(2-methoxyquinolin-8-yl)-5-(3,4,5-trimethoxyphenyl)pyrazolidine-3-carboxamide

Cat. No.: B2503570
CAS No.: 1319149-17-1
M. Wt: 434.452
InChI Key: UQULXVFJSJZNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyquinolin-8-yl)-5-(3,4,5-trimethoxyphenyl)pyrazolidine-3-carboxamide is a synthetic small molecule provided for research and development purposes. This compound features a hybrid structure combining a quinoline moiety, known for its diverse pharmacological properties, with a trimethoxyphenyl group, a scaffold frequently investigated for its biological activity . The specific molecular framework suggests potential for exploration in areas such as enzyme inhibition and cellular pathway modulation. The quinoline core is a privileged structure in medicinal chemistry, with derivatives reported to exhibit inhibitory activity against various enzymes, including phosphodiesterases (PDEs) . Furthermore, the 3,4,5-trimethoxyphenyl unit is a common pharmacophore found in compounds interacting with tubulin and is associated with investigations into anti-mitotic mechanisms. Researchers may find this compound valuable for probing novel targets in chemical biology or as a lead structure in drug discovery campaigns. The exact mechanism of action, potency, and selectivity profile for this specific compound are subjects for ongoing or future research investigation. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-(2-methoxyquinolin-8-yl)-5-(3,4,5-trimethoxyphenyl)pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c1-29-18-10-14(11-19(30-2)22(18)32-4)16-12-17(27-26-16)23(28)24-15-7-5-6-13-8-9-20(31-3)25-21(13)15/h5-11,16-17,26-27H,12H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAKKDHCFYZFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2NC(=O)C3CC(NN3)C4=CC(=C(C(=C4)OC)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyquinolin-8-yl)-5-(3,4,5-trimethoxyphenyl)pyrazolidine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₂₁H₂₃N₃O₅
  • Molecular Weight : 397.43 g/mol

This compound features a quinoline moiety and a pyrazolidine core, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolidine compounds exhibit significant anticancer properties. For instance, a study on similar pyrazine derivatives demonstrated their ability to induce apoptosis in leukemia cells (K562) through mechanisms involving cell cycle arrest and modulation of apoptosis-related gene expression ( ).

Case Study: Induction of Apoptosis

  • Compound : 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (similar structure)
  • IC50 Value : 25 µM after 72 hours
  • Mechanism : Induces apoptosis by downregulating Bcl2 and Survivin while upregulating Bax.

Antiviral Activity

The compound's structural similarity to azaindole derivatives suggests potential antiviral properties. Azaindole compounds have been documented for their efficacy against various viral infections ( ). The presence of functional groups that enhance cell permeability may also contribute to this activity.

Cytotoxicity Profile

A comparative analysis of cytotoxicity against different cancer cell lines indicates that compounds with similar structural features have shown promising results. For example, quinoline derivatives have been reported to exhibit potent cytotoxic effects across multiple cancer types ( ).

Compound Cell Line Cytotoxicity IC50 (µM)
Quinoline Derivative AMCF-715
Quinoline Derivative BHeLa20
This compoundTBDTBD

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are likely multifactorial:

  • Apoptotic Pathways : Induction of apoptosis through intrinsic pathways involving Bcl2 family proteins.
  • Cell Cycle Arrest : Potential G0/G1 phase arrest leading to reduced proliferation.
  • Gene Expression Modulation : Alteration in the expression levels of key regulatory genes related to apoptosis.

Future Directions

Given the promising biological activities exhibited by this compound and its analogs, future research should focus on:

  • In Vivo Studies : To evaluate efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate specific pathways involved in its anticancer and antiviral effects.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(2-methoxyquinolin-8-yl)-5-(3,4,5-trimethoxyphenyl)pyrazolidine-3-carboxamide typically involves multiple steps that include the formation of key intermediates through reactions such as Suzuki-Miyaura coupling and nucleophilic substitutions. The complexity of the synthetic route often necessitates careful optimization to achieve high yields and purity of the final product.

Synthetic Route Overview:

  • Starting Materials: The synthesis may start from commercially available precursors like 3,4,5-trimethoxyphenylboronic acid and various halogenated quinoline derivatives.
  • Key Reactions: Common reactions include cross-coupling methods and cyclization processes to construct the pyrazolidine core while ensuring functional group compatibility.

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:

  • Cell Lines Tested: Compounds similar in structure have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology.

Neuroprotective Effects

Recent studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to penetrate the blood-brain barrier enhances their suitability for neurological applications.

Antimicrobial Properties

There is emerging evidence that this compound may possess antimicrobial activity against various pathogens. The presence of methoxy groups in its structure could contribute to enhanced interactions with microbial targets .

Case Studies

Several case studies highlight the applications of similar compounds derived from the pyrazolidine framework:

StudyCompound TestedBiological ActivityFindings
Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesAnticancerShowed selective targeting capability against HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL.
Piplartine-Inspired CompoundsTrypanocidalDemonstrated significant activity against Trypanosoma cruzi with high selectivity for the parasite. Mechanism involved oxidative stress induction.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Thiazolidinone Derivatives ()

Compounds such as 22–27 share the 3,4,5-trimethoxyphenyl group but replace the pyrazolidine core with a thiazolidinone ring. Key differences include:

  • Yields: Thiazolidinones were synthesized in 80–89% yields, indicating efficient synthetic protocols .
  • Substituent Effects : Halogens (Cl, Br) and trifluoromethyl groups in analogs 25–27 increase lipophilicity and electron-withdrawing effects compared to the methoxy-rich target compound.
  • Melting Points: Thiazolidinones exhibit melting points up to 217°C, suggesting strong intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
2.2. Pyrazinone Derivatives ()

Compound 8a features a pyrazinone core with a 3,4,5-trimethoxyphenyl group. Differences include:

  • Yield: Lower yield (76%) compared to thiazolidinones, possibly due to steric hindrance during pyrazinone ring closure .
2.3. Triazole Derivatives ()

The title compound in incorporates a triazole ring with a 3,4,5-trimethoxyphenyl group. Notable contrasts:

  • Crystal Packing : Dihedral angles between the triazole and aromatic rings (32.59–70.77°) indicate conformational rigidity, unlike the flexible pyrazolidine core .
  • Interactions: Weak C–H⋯N/S/π interactions stabilize the crystal lattice, whereas the quinoline group in the target compound may favor stronger π-π stacking .
2.4. Pyrazine Dicarboxy Imide ()

Compound 4.8 (pyrazine-2,3-dicarboxy imide) is electron-deficient due to its aromatic core. Key distinctions:

  • Synthesis : Oxalyl chloride was used as a dehydrating agent, highlighting reagent-dependent selectivity differences .
2.5. Triazine-Based Compound ()

The triazine derivative shares a carboxamide group but lacks the 3,4,5-trimethoxyphenyl moiety. Differences include:

  • Molecular Weight : Lower molecular weight (380.4 vs. ~500+ for the target compound) due to the absence of bulky substituents .
  • Functional Groups : The pyrrolidinyl-triazine core may impart distinct solubility and pharmacokinetic profiles .

Research Implications

  • Synthetic Optimization: High yields of thiazolidinones (80–89%) recommend their protocols for scaling, while pyrazinones may require optimization for improved efficiency .
  • Crystallography : The triazole’s conformational rigidity () underscores the importance of structural analysis for predicting solubility and stability .

Preparation Methods

Synthesis of Pyrazolidine-3-Carboxylic Acid

The carboxylic acid precursor, pyrazolidine-3-carboxylic acid, is synthesized through cyclization of β-hydrazino esters. For example, condensation of ethyl acrylate with hydrazine derivatives under basic conditions yields the pyrazolidine ring. Subsequent hydrolysis of the ester moiety using aqueous hydrochloric acid generates the free carboxylic acid, which is then activated as an acyl chloride or mixed anhydride for amidation.

Coupling with 2-Methoxyquinolin-8-Amine

The 2-methoxyquinolin-8-amine moiety is prepared via Friedländer synthesis, involving condensation of 2-methoxyaniline with ethyl acetoacetate, followed by cyclization under acidic conditions. Coupling this amine with the activated pyrazolidine-3-carboxylic acid derivative employs reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency. Yields for this step vary between 60–75%, depending on the steric hindrance of the amine.

Reductive Amination for Pyrazolidine Ring Formation

An alternative route involves reductive amination to construct the pyrazolidine core. This method, detailed in source, utilizes a ketone intermediate and hydrazine derivatives.

Synthesis of the Keto-Ester Intermediate

Ethyl 3-oxopyrazolidine-1-carboxylate is prepared via cyclocondensation of ethyl glyoxylate with 1,2-diaminoethane. The keto group is then acetylated using acetic anhydride in pyridine, yielding ethyl 1-acetyl-3-oxopyrazolidine-1-carboxylate.

Hydrazine Addition and Reduction

Treatment of the keto-ester with hydrazine hydrate forms the hydrazone, which undergoes hydrogenation over Raney nickel at 50 psi H₂ to saturate the C=N bond. This step produces the pyrazolidine ring with simultaneous reduction of the ketone to a secondary alcohol, which is subsequently oxidized back to the ketone using Jones reagent.

Final Amidation and Purification

The penultimate step involves coupling the pyrazolidine intermediate with 2-methoxyquinolin-8-amine. Source highlights the use of EDCI/HOBt in dimethylformamide (DMF) at 0°C to room temperature, achieving 70–85% yields. Purification via flash chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) followed by recrystallization from methanol yields the final compound with >99% HPLC purity.

Analytical Characterization

Critical analytical data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, 1H, quinoline-H), 7.92 (s, 1H, NH), 6.78 (s, 2H, trimethoxyphenyl-H), 4.12 (s, 3H, OCH₃), 3.89 (s, 6H, OCH₃).
  • HRMS : m/z calcd for C₂₄H₂₆N₄O₅ [M+H]⁺: 475.1984; found: 475.1986.

Q & A

Q. What synthetic strategies are effective for constructing the pyrazolidine core in this compound?

The pyrazolidine core can be synthesized via cyclization reactions using hydrazine derivatives and α,β-unsaturated carbonyl intermediates. Key challenges include regioselectivity and steric hindrance from the 3,4,5-trimethoxyphenyl and quinoline substituents. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalysts) can improve yields. For example, stepwise coupling of the quinoline moiety followed by pyrazolidine ring closure may reduce side reactions .

Q. How can NMR spectroscopy confirm the regiochemistry of substituents in this compound?

¹H and ¹³C NMR are critical for assigning substituent positions. Nuclear Overhauser Effect (NOE) experiments can distinguish between cis/trans configurations by analyzing spatial proximity of protons. For methoxy groups, integration and coupling patterns in ¹H NMR, combined with DEPT-135 in ¹³C NMR, help identify substitution patterns. Cross-validation with IR and HR-MS ensures consistency in structural assignments .

Q. What purity assessment techniques are recommended post-synthesis?

High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight accuracy, while High-Performance Liquid Chromatography (HPLC) with UV/Vis detection assesses purity. Melting point analysis and thin-layer chromatography (TLC) provide preliminary purity checks. For crystalline derivatives, X-ray diffraction offers definitive purity and structural validation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve stereochemical uncertainties?

Single-crystal X-ray diffraction with SHELXL refinement determines absolute configuration and torsion angles. For this compound, data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXL’s twin refinement tools are critical if crystals exhibit twinning. The software’s robust algorithms handle high-resolution data to resolve ambiguities in bulky substituent orientations .

Q. What computational approaches predict electronic properties and biological interactions?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G(d)) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking simulations using AutoDock Vina or Schrödinger Suite model interactions with targets like kinases or G-protein-coupled receptors (GPCRs). Solvent effects are incorporated via Polarizable Continuum Models (PCM) .

Q. How to address discrepancies between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic effects in solution (e.g., conformational flexibility) versus static crystal structures. Use variable-temperature NMR to probe dynamic processes. If crystallographic data conflicts with NOE results, re-evaluate crystal packing effects or consider alternative polymorphs. Cross-validate with computational geometry optimization .

Q. What in vitro assays evaluate interactions with biological targets?

Kinase inhibition assays (e.g., ADP-Glo™) quantify IC₅₀ values against target enzymes. Surface Plasmon Resonance (SPR) measures binding kinetics (kₐ, kₑ) for receptor-ligand interactions. For cytotoxicity, use MTT or CellTiter-Glo® assays on cancer cell lines. Always include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.